molecular formula C9H20N2 B3265806 N1-cycloheptylethane-1,2-diamine CAS No. 41062-15-1

N1-cycloheptylethane-1,2-diamine

Cat. No.: B3265806
CAS No.: 41062-15-1
M. Wt: 156.27 g/mol
InChI Key: RJRDAFDPNGOOAB-UHFFFAOYSA-N
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Description

N1-cycloheptylethane-1,2-diamine is an organic compound characterized by a cycloheptyl group attached to an ethane-1,2-diamine backbone

Mechanism of Action

If the compound has a biological effect, the mechanism of action describes how it exerts this effect at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity information, precautions for safe handling and storage, and procedures for dealing with exposure or spills .

Future Directions

This involves predicting or proposing future research directions or applications for the compound. This could be based on its properties, its role in current research, or unexplored potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptylethane-1,2-diamine typically involves the reaction of cycloheptylamine with ethylene diamine under controlled conditions. One common method includes the use of a reductive amination process, where cycloheptanone is reacted with ethylene diamine in the presence of a reducing agent such as sodium borohydride . This reaction proceeds under mild conditions and yields the desired diamine compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic hydrogenation and other advanced techniques are employed to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N1-cycloheptylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, imines, and amides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-cycloheptylethane-1,2-diamine is unique due to its larger cycloheptyl ring, which imparts different steric and electronic properties compared to its smaller-ring analogs.

Properties

IUPAC Name

N'-cycloheptylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c10-7-8-11-9-5-3-1-2-4-6-9/h9,11H,1-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRDAFDPNGOOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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